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Compound of Interest

Compound Name: Monomethyl itaconate

Cat. No.: B1649395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Monomethyl itaconate (MMI), a monoester derivative of the Krebs cycle metabolite itaconic

acid, is emerging as a molecule of significant interest in chemical and biomedical research. Its

utility as a copolymerization reagent for the synthesis of pH-sensitive hydrogels in drug delivery

systems is well-documented.[1][2] Furthermore, as an active metabolite of the prodrug SCD-

153, MMI is implicated in immunomodulatory and anti-inflammatory pathways, positioning it as

a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of

the chemical properties of monomethyl itaconate, detailed experimental protocols for its

synthesis and characterization, and an exploration of its hypothesized biological signaling

pathways.

Chemical and Physical Properties
Monomethyl itaconate is a white, crystalline solid at room temperature.[3][4] A summary of its

key chemical and physical properties is presented in Table 1.
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Property Value References

Synonyms

Itaconic Acid Monomethyl

Ester, β-Methyl Itaconate, 4-

Methyl Itaconate, 2-

Methylenebutanedioic acid 4-

methyl ester

[1][3][4]

CAS Number 7338-27-4 [1][3][4]

Molecular Formula C₆H₈O₄ [1][3]

Molecular Weight 144.13 g/mol [1][3]

Melting Point 72°C [3][4]

Boiling Point 149°C at 10 mmHg [3][4]

Density (Predicted) 1.195 ± 0.06 g/cm³ [3][4]

pKa (Predicted) 3.59 ± 0.10 [3][4]

Solubility

Soluble in methanol. Sparingly

soluble in DMSO, ethanol, and

PBS (pH 7.2) at 1-10 mg/ml.

[1][3]

Appearance
White to almost white powder

or crystals
[3][4]

Stability
Stable for at least 4 years

when stored at -20°C.
[1]

Storage

Store at -20°C or under an

inert atmosphere (nitrogen or

argon) at 2-8°C.

[1][3][4]

Experimental Protocols
Synthesis of Monomethyl Itaconate
This protocol is adapted from a general method for the monoesterification of itaconic acid.

Materials:
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Itaconic acid (2-methylenesuccinic acid)

Methanol (MeOH)

p-Toluenesulfonamide

Dichloromethane (DCM)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath

Rotary evaporator

Filtration apparatus

Procedure:

To a solution of itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom

flask, add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).

Stir the reaction mixture at 40°C for 48 hours.

After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.

To the resulting residue, add dichloromethane (200 mL) to precipitate any unreacted starting

material or catalyst.

Remove the precipitate by filtration.

Concentrate the filtrate to dryness to yield monomethyl itaconate as a white solid.

The product can be further purified by recrystallization if necessary.

Confirm the identity and purity of the product using the spectroscopic methods outlined

below.
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Spectroscopic Characterization
Objective: To confirm the chemical structure of monomethyl itaconate by analyzing the

chemical shifts, splitting patterns, and integration of its proton signals.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

Tetramethylsilane (TMS) as an internal standard

Procedure:

Prepare a sample by dissolving 5-10 mg of monomethyl itaconate in approximately 0.7 mL

of CDCl₃ in an NMR tube.

Add a small amount of TMS as an internal standard (0 ppm).

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

Process the spectrum (Fourier transform, phase correction, and baseline correction).

Integrate the signals and analyze the chemical shifts and coupling constants. The expected

chemical shifts for monomethyl itaconate in CDCl₃ are approximately: δ 11.17 (bs, 1H,

COOH), 6.48 (s, 1H, =CH₂), 5.85 (s, 1H, =CH₂), 3.71 (s, 3H, OCH₃), 3.36 (s, 2H, CH₂).[5]

Objective: To determine the molecular weight of monomethyl itaconate and to study its

fragmentation pattern for structural confirmation.

Instrumentation:

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
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Liquid chromatography system (for LC-MS)

Appropriate solvent for sample dissolution (e.g., methanol)

Procedure:

Prepare a dilute solution of monomethyl itaconate (e.g., 1 mg/mL) in a suitable volatile

solvent like methanol.

Infuse the sample solution directly into the mass spectrometer or inject it into an LC system

coupled to the mass spectrometer.

Acquire the mass spectrum in positive or negative ion mode. For ESI in positive ion mode,

the expected molecular ion peak would be [M+H]⁺ at m/z 145.1.[5]

Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment

ions.

Objective: To identify the functional groups present in monomethyl itaconate.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Salt plates (e.g., NaCl or KBr) or an ATR accessory

A suitable solvent for thin film preparation (e.g., methanol or dichloromethane)

Procedure (Thin Film Method):

Dissolve a small amount of monomethyl itaconate in a few drops of a volatile solvent like

methanol.

Apply a drop of the solution onto a salt plate.

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Place the salt plate in the sample holder of the FTIR spectrometer.
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Acquire the IR spectrum.

Analyze the spectrum for characteristic absorption bands, such as the broad O-H stretch of

the carboxylic acid, the C=O stretches of the acid and ester, and the C=C stretch of the

alkene.

Hypothesized Biological Signaling Pathways
While direct experimental evidence for the specific signaling pathways of monomethyl
itaconate is still emerging, its structural similarity to itaconic acid and other derivatives like

dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) allows for the formulation of hypothesized

mechanisms of action. The primary proposed pathways involve the activation of the Nrf2

antioxidant response and the inhibition of the NLRP3 inflammasome.

Activation of the Nrf2 Pathway
Itaconate and its derivatives are known to be activators of the transcription factor Nrf2 (Nuclear

factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This

activation is thought to occur through the alkylation of cysteine residues on Keap1, the primary

negative regulator of Nrf2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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